molecular formula C12H18F2OSi B11864197 tert-Butyl(2,3-difluorophenoxy)dimethylsilane

tert-Butyl(2,3-difluorophenoxy)dimethylsilane

Cat. No.: B11864197
M. Wt: 244.35 g/mol
InChI Key: VXWZXJKRFQOWNR-UHFFFAOYSA-N
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Description

tert-Butyl(2,3-difluorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18F2OSi. It is characterized by the presence of a tert-butyl group, two fluorine atoms on the phenoxy ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2,3-difluorophenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of 2,3-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to yield silanes.

    Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or acids to form silanols and phenols.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Silanols: Formed through oxidation or hydrolysis

    Phenols: Resulting from hydrolysis of the phenoxy group

    Silanes: Produced through reduction reactions

Scientific Research Applications

Chemistry

tert-Butyl(2,3-difluorophenoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis due to its stability and ease of removal.

Biology and Medicine

In biological research, this compound is utilized in the development of silicon-based drugs and imaging agents. Its unique structural properties allow for the modification of biological molecules, enhancing their stability and bioavailability.

Industry

In the industrial sector, this compound is employed in the production of specialty polymers and coatings. Its incorporation into polymer matrices improves thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-difluorophenoxy)dimethylsilane involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the phenoxy group, which can then participate in further chemical reactions. The tert-butyl and dimethylsilane moieties provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2,3-difluorophenoxy)dimethylsilane is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.

Properties

IUPAC Name

tert-butyl-(2,3-difluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZXJKRFQOWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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